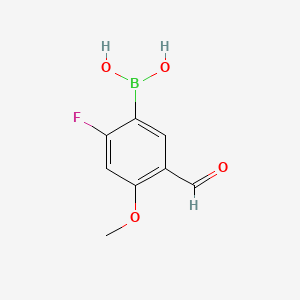![molecular formula C24H30ClN3 B13460651 bis[2-(1,6-dimethyl-1H-indol-3-yl)ethyl]amine hydrochloride](/img/structure/B13460651.png)
bis[2-(1,6-dimethyl-1H-indol-3-yl)ethyl]amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis[2-(1,6-dimethyl-1H-indol-3-yl)ethyl]amine hydrochloride: is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of bis[2-(1,6-dimethyl-1H-indol-3-yl)ethyl]amine hydrochloride typically involves the reaction of 1,6-dimethyl-1H-indole with ethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The hydrochloride salt is then obtained by treating the amine with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.
Substitution: The indole ring in the compound can participate in substitution reactions, where different substituents can be introduced to modify its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic or nucleophilic reagents can be used under appropriate conditions to achieve substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution can introduce various functional groups onto the indole ring.
科学研究应用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its indole core makes it a valuable intermediate in organic synthesis.
Biology: In biological research, bis[2-(1,6-dimethyl-1H-indol-3-yl)ethyl]amine hydrochloride is studied for its potential effects on cellular processes. It may be used in assays to investigate its interaction with biological targets.
Medicine: The compound has potential therapeutic applications due to its biological activity. It may be explored for its effects on various diseases, including cancer and microbial infections.
Industry: In the industrial sector, the compound can be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.
作用机制
The mechanism of action of bis[2-(1,6-dimethyl-1H-indol-3-yl)ethyl]amine hydrochloride involves its interaction with specific molecular targets. The indole ring can bind to various receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes.
相似化合物的比较
- 1H-Indole-3-ethanamine, N-methyl-
- Bis(3-methyl-1H-indol-2-yl)
- N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methyl-1H-indol-3-yl)ethylamine
Comparison: Bis[2-(1,6-dimethyl-1H-indol-3-yl)ethyl]amine hydrochloride is unique due to the presence of two 1,6-dimethyl-1H-indole moieties. This structural feature may confer distinct biological activities compared to other indole derivatives. The specific arrangement of the indole rings and the ethylamine linker can influence its binding affinity to molecular targets and its overall pharmacological profile.
属性
分子式 |
C24H30ClN3 |
|---|---|
分子量 |
396.0 g/mol |
IUPAC 名称 |
2-(1,6-dimethylindol-3-yl)-N-[2-(1,6-dimethylindol-3-yl)ethyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C24H29N3.ClH/c1-17-5-7-21-19(15-26(3)23(21)13-17)9-11-25-12-10-20-16-27(4)24-14-18(2)6-8-22(20)24;/h5-8,13-16,25H,9-12H2,1-4H3;1H |
InChI 键 |
SKDUODJAJINBCH-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)C(=CN2C)CCNCCC3=CN(C4=C3C=CC(=C4)C)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


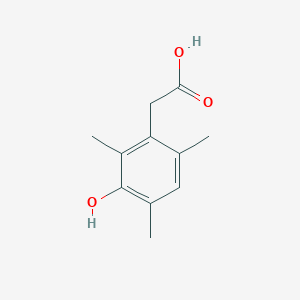
![methyl({[(2S)-1-methylpiperidin-2-yl]methyl})amine dihydrochloride](/img/structure/B13460576.png)
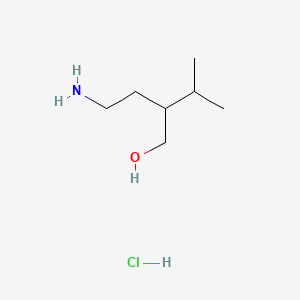
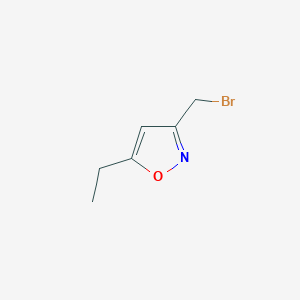
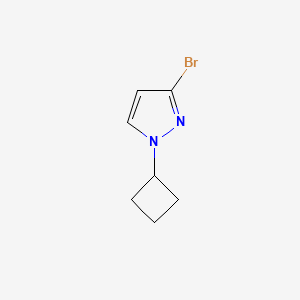
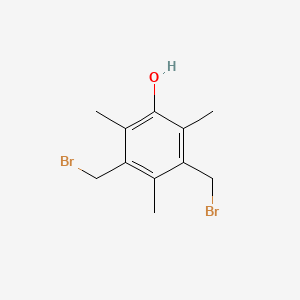
![1-Azaspiro[3.5]nonan-7-one](/img/structure/B13460600.png)

![6-Oxo-octahydropyrido[2,1-c]morpholine-9-carboxylicacid](/img/structure/B13460606.png)
amine hydrochloride](/img/structure/B13460613.png)
![1-[2-(Aminomethyl)-1,3-thiazol-4-yl]ethan-1-one dihydrochloride](/img/structure/B13460636.png)
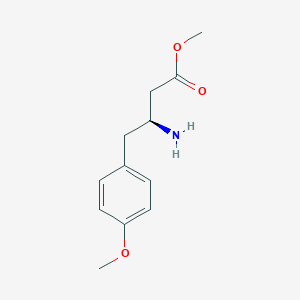
![{3-Cyclopentylbicyclo[1.1.1]pentan-1-yl}hydrazinehydrochloride](/img/structure/B13460646.png)
